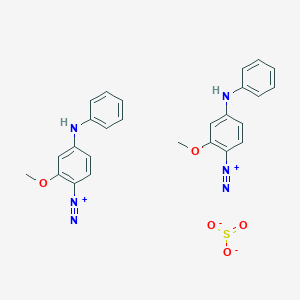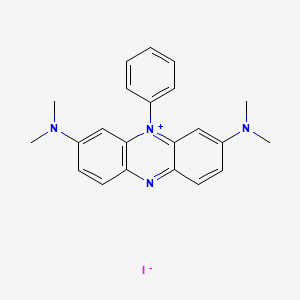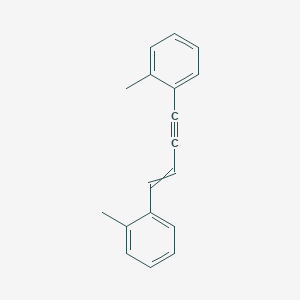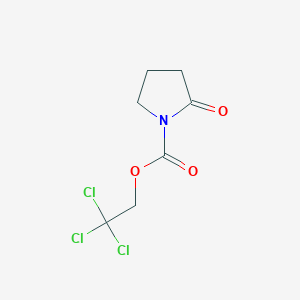
Lead;zirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead zirconate titanate, a compound of lead, zirconium, titanium, and oxygen, is known for its unique piezoelectric properties. Its chemical formula is Pb[Zr_xTi_{1-x}]O_3, where x can vary between 0 and 1. This compound is widely used in various applications due to its ability to convert mechanical stress into electrical charges and vice versa .
Vorbereitungsmethoden
Lead zirconate titanate can be synthesized through several methods, including solid-state reaction, sol-gel processing, and chemical vapor synthesis. The solid-state reaction involves mixing lead oxide, zirconium oxide, and titanium oxide powders, followed by calcination at high temperatures. The sol-gel method involves hydrolyzing metal alkoxides to form a gel, which is then dried and calcined to obtain the desired compound. Chemical vapor synthesis involves reacting volatile metal compounds in a high-temperature environment to form the compound .
Analyse Chemischer Reaktionen
Lead zirconate titanate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, oxygen, and halides. For example, in the presence of hydrogen, lead zirconate titanate can be reduced to form lead and zirconium oxides. In the presence of oxygen, it can undergo oxidation to form lead and zirconium oxides. Substitution reactions can occur with halides, leading to the formation of lead and zirconium halides .
Wissenschaftliche Forschungsanwendungen
Lead zirconate titanate has numerous scientific research applications. In chemistry, it is used as a catalyst for various reactions. In biology, it is used in sensors and actuators due to its piezoelectric properties. In medicine, it is used in ultrasound imaging systems and piezoelectric injectors. In industry, it is used in capacitors, memory devices, and energy storage systems .
Wirkmechanismus
The mechanism of action of lead zirconate titanate involves its piezoelectric properties. When mechanical stress is applied to the compound, it generates an electric charge due to the displacement of central metal ions within its perovskite crystal structure. This electric charge can then be used to power various devices or sensors. The molecular targets involved in this process include the central metal ions and the surrounding oxygen atoms .
Vergleich Mit ähnlichen Verbindungen
Lead zirconate titanate is unique compared to other similar compounds due to its high piezoelectric efficiency and stability at high temperatures. Similar compounds include barium titanate and lead magnesium niobate, which also exhibit piezoelectric properties but have lower efficiency and stability. Lead zirconate titanate’s ability to maintain its properties at high temperatures makes it more suitable for applications requiring high thermal stability .
Eigenschaften
CAS-Nummer |
125390-18-3 |
|---|---|
Molekularformel |
PbZr |
Molekulargewicht |
298 g/mol |
IUPAC-Name |
lead;zirconium |
InChI |
InChI=1S/Pb.Zr |
InChI-Schlüssel |
QNZFKUWECYSYPS-UHFFFAOYSA-N |
Kanonische SMILES |
[Zr].[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)

![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)

![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)


![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)


![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)


